molecular formula C36H45N9O9S B1683626 Zelkovamycin CAS No. 221197-33-7

Zelkovamycin

Cat. No. B1683626
M. Wt: 779.9 g/mol
InChI Key: VYMRECQGDKKGCJ-AQHIEDMUSA-N
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Description

Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .


Synthesis Analysis

The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .


Molecular Structure Analysis

The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .


Chemical Reactions Analysis

Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .

Scientific Research Applications

Antibacterial and Antiviral Properties

  • Zelkovamycins F and G : Isolated from the endophytic Kitasatospora sp., these cyclic octapeptides showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. Notably, zelkovamycin itself exhibited significant antiviral activity against the hepatitis C virus (Hao et al., 2022).

  • Zelkovamycins B-E : These unusual cyclopeptides, also derived from an endophytic Kitasatospora sp., were found to be effective against the H1N1 influenza A virus, highlighting their potential as antiviral agents (Hao et al., 2020).

Bioactivity Annotation and Chemical Proteomics

  • Mass-Spectrometry-Based Bioactivity Annotation : Zelkovamycin, a member of the argyrin family, has been studied for its bioactivity using mass spectrometry and chemical proteomics approaches. This includes its antibacterial effects and potential anti-cancer effects in humans (Heilmann, 2020).

  • Total Synthesis and Biological Evaluation : The first total synthesis and focused biological evaluation of Zelkovamycin have been described, revealing its inhibitory effect on the proteasome and an 'acidifying' effect likely due to mitochondrial function impairment (Krahn, 2017).

Unique Biochemical Properties and Potential Applications

  • OXPHOS Inhibitory Properties : Zelkovamycin is identified as an OXPHOS inhibitory member of the argyrin natural product family, suggesting its use as a chemical inhibitor of the OXPHOS system and guiding further biosynthesis studies (Krahn et al., 2020).

Antibiotic-Producing Bacteria and Soil Diversity

  • Actinomadura graeca sp. nov. : A novel Actinomadura species discovered in Greece produces Zelkovamycin, contributing to our understanding of antibiotic biosynthesis and the role of such bacteria in soil ecology (Tarantini et al., 2021).

Future Directions

Zelkovamycin’s unique OXPHOS inhibitory properties make it a potential starting point for the development of chemical inhibitors of the OXPHOS system . It could also guide customized argyrin natural product isolation and biosynthesis studies .

properties

IUPAC Name

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMRECQGDKKGCJ-AQHIEDMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N9O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zelkovamycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
HUA ZHANG, H TOMODA, N TABATA… - The Journal of …, 1999 - jstage.jst.go.jp
During our screening for novel bioactive compounds of microbial origin, wehave isolated a newantibiotic termed zelkovamycin (Fig. 1), that is produced by Streptomyces sp. K96-0670. …
Number of citations: 25 www.jstage.jst.go.jp
FS Tarantini, M Brunati, A Taravella, L Carrano… - Plos one, 2021 - journals.plos.org
… graeca 32–07 has been confirmed as a novel producer of the non-ribosomal peptide antibiotic zelkovamycin and we report herein a provisional description of the unique biosynthetic …
Number of citations: 6 journals.plos.org
N Tabata, H Tomoda, H Zhang, R Uchida… - The Journal of …, 1999 - jstage.jst.go.jp
COSYspectrum revealed the eight partial structures I to VIII (Fig. 3). 13C-XHlong range couplings of 2J and 3J observed in the 13C-XH HMBCexperiment (Fig. 4) gave the following …
Number of citations: 28 www.jstage.jst.go.jp
X Hao, S Li, G Wang, J Li, Z Peng… - Journal of Natural …, 2022 - ACS Publications
… Zelkovamycin (7) and zelkovamycin E (8) exhibited significant … Zelkovamycin (7) is a cyclic octapeptide consisting of six uncommon nonproteinogenic amino acids. Zelkovamycin was …
Number of citations: 2 pubs.acs.org
D Krahn - 2016 - scholar.archive.org
… 6 Revised structure and assigned stereochemistry of Zelkovamycin ___________ 56 4.2 Total synthesis of Zelkovamycin ____________________________________ 57 …
Number of citations: 1 scholar.archive.org
X Hao, J Yu, Y Wang, JA Connolly, Y Liu, Y Zhang… - Organic …, 2020 - ACS Publications
… Zelkovamycin B was featured by an unprecedented 3-methyl-5… Zelkovamycin E displayed potent inhibitory activity against … of the strain revealed zelkovamycin as the main bioactive …
Number of citations: 12 pubs.acs.org
D Krahn, G Heilmann, FCE Vogel… - … A European Journal, 2020 - Wiley Online Library
… zelkovamycin with those reported for isolated zelkovamycin as well as MS 2 fragmentation, LC-MS co-injection and NMR co-mixture experiments with isolated zelkovamycin revealed …
G Heilmann - 2020 - duepublico2.uni-due.de
… Parts of this work are published in: „Zelkovamycin is an OXPHOS inhibitory member … for all amino acids of Zelkovamycin, but also showed that Zelkovamycin harbours a 4-methoxy …
Number of citations: 3 duepublico2.uni-due.de
FS Tarantini - eprints.nottingham.ac.uk
… It is therefore postulated that zelkovamycin may be subject to … of the molecular target of zelkovamycin. Each of several single amino … the role of the protein as the target for zelkovamycin. …
Number of citations: 0 eprints.nottingham.ac.uk
JE Kang, JW Han, BJ Jeon, BS Kim - Microbiological research, 2016 - Elsevier
… Zelkovamycin is a cyclic peptide that consists of seven amino acid residues, including glycyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-…
Number of citations: 65 www.sciencedirect.com

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